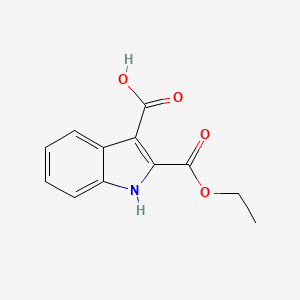

2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKAHXLZJKJMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694254 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441800-93-7 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional indole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, coupled with the reactive handles of a carboxylic acid and an ethyl ester, makes it a valuable building block for synthesizing more complex molecules with a wide range of biological activities.[1] The compound has been utilized in the development of potential anti-inflammatory, antiviral, and anticancer agents.[1]

A thorough understanding of the physicochemical properties of this molecule is paramount for researchers. These properties—spanning solubility, acidity, and spectral characteristics—govern its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics and purification strategies to formulation, absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives. This guide provides a comprehensive analysis of these core properties, grounded in established analytical techniques, to empower researchers in their synthetic and drug discovery endeavors.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its identity and reactivity. This compound is defined by its specific arrangement of atoms and functional groups, which are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 233.22 g/mol | [1][2][3] |

| CAS Number | 441800-93-7 | [1][2] |

| Appearance | Solid | [2] |

| Common Synonyms | 3-Carboxy-2-(ethoxycarbonyl)-1H-indole | [2][4] |

| Storage Conditions | Room temperature, dry environment | [1] |

The molecule's structure features a central indole ring system, which is an aromatic heterocycle. At the C2 position, an ethoxycarbonyl (ethyl ester) group is attached, while a carboxylic acid group is present at the C3 position. This arrangement of an electron-withdrawing ester and a classic acidic functional group on the pyrrole moiety of the indole core defines its chemical personality.

Solubility Profile

Solubility is a critical parameter that impacts reaction conditions, purification methods like crystallization, and the formulation of active pharmaceutical ingredients (APIs). The "like dissolves like" principle is the guiding tenet, where the polarity of the solute and solvent are matched.[5] The structure of this compound presents a duality: the large, non-polar indole ring system and the polar carboxylic acid and ester functional groups.

-

Aqueous Solubility: Due to the dominant non-polar surface area of the indole ring, the compound is expected to be poorly soluble in neutral water.

-

pH-Dependent Solubility: The presence of the carboxylic acid group (an acidic functional group) strongly suggests that its solubility will be highly dependent on pH. In basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt.[6] This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility. This property is the cornerstone of acid-base extraction techniques used for purification.

-

Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding with the carboxylic acid and solvate the ester group.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic workflow to classify the solubility of an unknown compound, which is directly applicable to the title compound. The causality behind this workflow is to first test the most universal solvent (water) and then use reactive solvents (aqueous acid/base) to probe for acidic or basic functional groups.[7]

Methodology:

-

Water Solubility Test:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]

-

Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper to identify it as acidic, basic, or neutral.

-

-

Aqueous Base Solubility Test (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[6] Effervescence (CO₂ gas) is a strong indicator of a carboxylic acid.

-

If soluble, the compound is a strong acid (likely a carboxylic acid).

-

If insoluble in NaHCO₃, test solubility in a stronger base like 5% aqueous sodium hydroxide (NaOH). Solubility here indicates a weak acid (e.g., a phenol).[7]

-

-

Aqueous Acid Solubility Test (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl).

-

Solubility indicates the presence of a basic functional group, such as an amine.[6]

-

-

Organic Solvent Test:

-

Test solubility in common organic solvents like ethanol, methanol, and acetone by adding ~25 mg of the solid to 0.75 mL of the solvent and observing dissolution.

-

Caption: Workflow for Qualitative Solubility Analysis.

Acidity and pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution.[8] For a pharmaceutical compound, the pKa is a critical determinant of its ionization state at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, and target binding. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) provides the theoretical foundation for its determination.[8] For this compound, the primary acidic proton is that of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa measurement.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[8]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. Ensure the final concentration is sufficient for detection (typically >10⁻⁴ M).[9][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Titration:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[10]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.[8]

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and purity assessment.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present. For this compound, the key expected absorptions are:

-

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[11] This band will likely overlap with the C-H stretching frequencies.

-

N–H Stretch (Indole): A moderate, sharp peak around 3400-3300 cm⁻¹ is characteristic of the indole N-H group. This may appear as a shoulder on the broader carboxylic acid O-H band.

-

C–H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): This is a critical region. The molecule has two carbonyl groups. The carboxylic acid C=O stretch is typically strong and found between 1760-1690 cm⁻¹.[11] The ester C=O stretch is also strong and appears at a slightly higher frequency, generally between 1750-1735 cm⁻¹.[12][13] These two absorptions may overlap or appear as a single, broad, and very intense peak. Conjugation with the indole ring system can lower these frequencies.[12]

-

C=C Stretch (Aromatic): Several medium-to-weak absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the indole aromatic ring.[14]

-

C–O Stretch (Acid & Ester): Strong C-O stretching bands are expected in the 1320-1210 cm⁻¹ region.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Indole N-H: A broad singlet is expected at a very downfield chemical shift, typically > 10 ppm.

-

Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), showing complex splitting patterns (doublets, triplets) based on their coupling to each other.[15]

-

Carboxylic Acid O-H: This proton signal is often very broad and can appear over a wide range, sometimes exchanging with trace water in the solvent and becoming unobservable.

-

Ethyl Group Protons: A quartet (CH₂) around δ 4.0-4.5 ppm coupled to a triplet (CH₃) around δ 1.0-1.5 ppm is the classic signature of an ethoxy group.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-185 ppm) for the carboxylic acid and ester carbonyl carbons.[12]

-

Aromatic Carbons: Multiple signals between δ 110-140 ppm will correspond to the eight carbons of the indole ring system.[16][17]

-

Ethyl Group Carbons: Two signals in the aliphatic region: one around δ 60-65 ppm for the O-CH₂ carbon and another around δ 14-15 ppm for the CH₃ carbon.

-

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly sensitive to conjugated π-electron systems. The indole ring system is an aromatic chromophore that absorbs strongly in the UV region.[18]

-

Expected Absorptions: Aromatic compounds typically show multiple absorption bands. For an indole system, strong absorptions due to π → π* transitions are expected.[19][20] These generally include a very intense band below 220 nm and another set of less intense bands in the 250-290 nm range, often with fine vibrational structure.[14][18] The presence of the carbonyl groups in conjugation with the ring can cause a bathochromic (red) shift of these absorptions to longer wavelengths.[20]

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its physicochemical profile is defined by the interplay between its non-polar indole core and its polar, reactive functional groups. Key properties include poor aqueous solubility at neutral pH that dramatically increases in basic conditions, a distinct acidity defined by its carboxylic acid moiety, and a rich spectroscopic fingerprint that allows for unambiguous identification. The experimental protocols detailed in this guide provide a robust framework for researchers to probe these properties, enabling more informed decisions in experimental design, purification, and the development of novel indole-based therapeutics.

References

-

Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Semantic Scholar. 13C NMR spectroscopy of indole derivatives. [Link]

-

YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

-

Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

-

NIH. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

MSU chemistry. UV-Visible Spectroscopy. [Link]

-

ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR?. [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

Quora. How is pKa determined?. [Link]

-

PharmaeliX. pKa Value Determination Guidance 2024. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Efficient Synthesis of 2-Ethoxycarbonyl Indoles | Request PDF. [Link]

-

Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

-

PubChem. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. [Link]

-

Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Unknown Source. Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. [Link]

-

PubChem. 1-(3-Ethoxycarbonylpropyl)indole-3-carboxylic acid | C15H17NO4 | CID 22400472. [Link]

-

SpectraBase. Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CasNo.441800-93-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 19. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 20. repository.up.ac.za [repository.up.ac.za]

Spectroscopic Unveiling of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid: A Technical Guide for Advanced Drug Discovery

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid possesses a rigid indole core, an ethoxycarbonyl group at the 2-position, and a carboxylic acid at the 3-position. This combination of functional groups gives rise to a unique and identifiable spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine the expected ¹H and ¹³C NMR spectra of our target compound by analyzing the data for its diethyl ester analog.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for obtaining detailed spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of the analytical sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data and Interpretation (Based on Diethyl 1H-indole-2,3-dicarboxylate)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Expected in Target Molecule? |

| ~8.2 | d | 1H | H-4 | Yes |

| ~7.5 | d | 1H | H-7 | Yes |

| ~7.3 | t | 1H | H-6 | Yes |

| ~7.2 | t | 1H | H-5 | Yes |

| ~4.4 | q | 2H | -OCH₂CH₃ (C2-ester) | Yes |

| ~4.3 | q | 2H | -OCH₂CH₃ (C3-ester) | No (Replaced by COOH) |

| ~1.4 | t | 3H | -OCH₂CH₃ (C2-ester) | Yes |

| ~1.3 | t | 3H | -OCH₂CH₃ (C3-ester) | No (Replaced by COOH) |

| >10.0 | br s | 1H | N-H | Yes |

Interpretation for this compound:

-

Aromatic Region (7.0-8.5 ppm): The four protons on the benzene ring of the indole nucleus will appear as a complex set of multiplets (doublets and triplets), characteristic of a substituted benzene ring.

-

Ethoxy Group (1.4 and 4.4 ppm): The ethoxycarbonyl group at the 2-position will show a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

-

Indole N-H Proton (>10.0 ppm): The proton attached to the indole nitrogen will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Carboxylic Acid Proton (Variable, >12.0 ppm): The most significant difference will be the appearance of a very broad singlet for the carboxylic acid proton, usually at a very downfield chemical shift (often >12 ppm). This signal will be absent in the diethyl ester analog. The quartet and triplet corresponding to the C3-ethoxy group in the analog will also be absent.

¹³C NMR Spectral Data and Interpretation (Based on Diethyl 1H-indole-2,3-dicarboxylate)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) / ppm | Assignment | Expected in Target Molecule? |

| ~165 | C=O (C3-ester) | No (Replaced by COOH) |

| ~162 | C=O (C2-ester) | Yes |

| ~136 | C-7a | Yes |

| ~128 | C-3a | Yes |

| ~126 | C-6 | Yes |

| ~125 | C-4 | Yes |

| ~122 | C-5 | Yes |

| ~115 | C-7 | Yes |

| ~110 | C-3 | Yes |

| ~108 | C-2 | Yes |

| ~62 | -OCH₂CH₃ (C2-ester) | Yes |

| ~61 | -OCH₂CH₃ (C3-ester) | No |

| ~14.5 | -OCH₂CH₃ (C2-ester) | Yes |

| ~14.0 | -OCH₂CH₃ (C3-ester) | No |

Interpretation for this compound:

-

Carbonyl Carbons (160-175 ppm): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbon will likely be at a slightly different chemical shift than the ester carbonyl. Carboxylic acid carbons typically appear in the 165-185 ppm range.[3]

-

Aromatic and Indole Carbons (100-140 ppm): The eight carbons of the indole ring system will give rise to eight distinct signals in this region.

-

Ethoxy Group Carbons (~62 and ~14 ppm): The two carbons of the ethoxy group will appear at their characteristic chemical shifts.

-

Key Difference: The signal for the C3-ester carbonyl in the analog will be replaced by the signal for the carboxylic acid carbonyl in the target molecule. The signals for the C3-ethoxy group carbons will be absent.

Figure 2: A simplified workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | Very broad, characteristic of a carboxylic acid O-H involved in hydrogen bonding. |

| ~3300 | N-H stretch | Moderate, sharp peak for the indole N-H. |

| ~1720 | C=O stretch | Strong, sharp peak for the ester carbonyl. |

| ~1680 | C=O stretch | Strong, sharp peak for the carboxylic acid carbonyl. |

| 1600-1450 | C=C stretch | Multiple bands for the aromatic and indole double bonds. |

| ~1250 | C-O stretch | Strong band for the ester C-O bond. |

Interpretation: The IR spectrum of this compound will be dominated by several key features. A very broad absorption from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[4] Overlapping with this will be the sharper N-H stretch of the indole ring around 3300 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands are expected: one for the ester at a higher wavenumber (around 1720 cm⁻¹) and one for the carboxylic acid at a slightly lower wavenumber (around 1680 cm⁻¹) due to hydrogen bonding. The presence of both of these C=O bands, along with the very broad O-H band, would be strong evidence for the target structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is well-suited for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes.

Mass Spectral Data and Interpretation

Expected Molecular Ion: The molecular weight of this compound is 233.22 g/mol .[1]

-

Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 234.2. Adducts with sodium [M+Na]⁺ (m/z 256.2) or potassium [M+K]⁺ (m/z 272.1) are also common.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 232.2 should be readily observed.

Key Fragmentation Pathways: The fragmentation pattern provides valuable structural information.

-

Loss of CO₂ (44 Da): Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Loss of Ethoxy Radical (•OCH₂CH₃, 45 Da): Cleavage of the ethoxy group from the ester.

-

Loss of Ethanol (CH₃CH₂OH, 46 Da): A common loss from ethyl esters.

-

Loss of CO (28 Da): Fragmentation of the indole ring.

Figure 3: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, guided by the data from its close analog, diethyl 1H-indole-2,3-dicarboxylate, provides a robust methodology for its structural confirmation. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ester, and indole N-H), and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. This multi-faceted spectroscopic approach is indispensable for researchers in drug discovery and development, ensuring the identity and purity of novel chemical entities.

References

-

MySkinRecipes. This compound. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?[Link]

Sources

solubility of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid in different solvents

An In-depth Technical Guide to Determining the Solubility of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties are paramount. Among these, aqueous and non-aqueous solubility stands as a fundamental determinant of a drug's ultimate success.[1][2] Solubility is not merely a measure of dissolution; it profoundly influences bioavailability, manufacturability, and the design of effective dosage forms.[3][4] Poorly soluble compounds often face significant hurdles, including inadequate absorption, variable therapeutic outcomes, and challenges in formulation development.[1][5] Therefore, a thorough and early characterization of a compound's solubility profile is an indispensable step in the drug discovery and development pipeline.[4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, a heterocyclic compound with structural motifs relevant to medicinal chemistry.

Molecular Profile and Predicted Solubility Behavior

Understanding the structure of this compound (CAS: 441800-93-7, Molecular Formula: C₁₂H₁₁NO₄) is key to predicting its behavior in different solvent systems.[6][7]

-

Indole Nucleus: The bicyclic indole ring system is largely aromatic and hydrophobic, suggesting a preference for non-polar or moderately polar aprotic solvents.

-

Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group. Its presence indicates that the molecule's solubility will be highly dependent on the pH of aqueous media.[3] In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and water-soluble. In acidic solutions (pH < pKa), it will remain in its neutral, less soluble form.

-

Ethyl Ester Group (-COOCH₂CH₃): This group adds some polar character through its carbonyl and ether oxygens but also contributes to the molecule's lipophilicity with its ethyl chain. It can act as a hydrogen bond acceptor.

Based on these features, the molecule is expected to be a weak acid with poor solubility in neutral or acidic aqueous solutions but improved solubility at higher pH. Its solubility in organic solvents will be governed by a balance of polarity, hydrogen bonding capability, and hydrophobicity.

The Foundational Method: Equilibrium Shake-Flask Solubility

While various methods exist for solubility assessment, the equilibrium (or thermodynamic) shake-flask method remains the gold standard for its reliability and accuracy.[8][9] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[9] The protocol described herein is a robust, self-validating system designed to generate high-quality, reproducible data.

Experimental Workflow Overview

The process follows a logical sequence from preparation to analysis, ensuring that equilibrium is truly achieved and accurately measured.

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system by including checks for equilibrium and stability.

Materials:

-

This compound (solid, purity >95%)

-

Calibrated analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Solvents (HPLC grade)

Procedure:

-

Preparation of Solutions:

-

Add an excess amount of the solid compound to several vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial; a starting point is 5-10 mg of compound per 1 mL of solvent.[10]

-

Carefully add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare each solvent condition in triplicate for statistical validity.[11]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[10]

-

Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[10][12]

-

Causality Check: The goal is to reach a plateau where the concentration of the dissolved compound no longer increases over time.[10] To validate this, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has stabilized.[11]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow any suspended particles to settle.

-

Separate the solid and liquid phases. This is a critical step.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Method B (Filtration): Use a syringe to draw the suspension and pass it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm) into a clean vial. Discard the first few drops to saturate any binding sites on the filter.

-

-

Expert Insight: The choice between centrifugation and filtration depends on the compound and solvent. Filtration is often faster, but one must ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

-

-

Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of your analytical instrument.

-

Quantify the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using stock solutions of known concentrations.

-

For aqueous samples, measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[11]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or µg/mL.

-

Recommended Solvents for Characterization

To build a comprehensive solubility profile, a diverse set of solvents should be tested. This provides insights for various applications, from preclinical formulation to synthetic chemistry.

Aqueous & Biorelevant Media

Due to the carboxylic acid moiety, pH is the most critical factor for aqueous solubility.

Caption: Effect of pH on the ionization and solubility of a weak acid.

Recommended Aqueous Buffers:

-

pH 1.2 (0.1 N HCl): Simulates gastric fluid.[11]

-

pH 4.5 (Acetate Buffer): Represents an intermediate acidic condition.[11]

-

pH 6.8 / 7.4 (Phosphate Buffer): Simulates intestinal fluid and physiological pH.[11]

Organic Solvents

Testing in organic solvents is crucial for synthetic applications, purification, and formulation with co-solvents.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the carboxylic acid and ester groups. Generally good solvents for polar molecules. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Possess large dipole moments and can accept hydrogen bonds, interacting well with the polar functional groups. |

| Non-Polar | Toluene, Hexane | Solubilizing capability will depend on the influence of the hydrophobic indole ring. Expected to have low solubility. |

| Intermediate | Ethyl Acetate, Dichloromethane | Offer a balance of polarity and are common solvents in organic synthesis and chromatography. |

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. The results will guide subsequent development decisions. For example, if aqueous solubility is below the required therapeutic concentration, formulation strategies like salt formation (by moving to high pH), co-solvents, or amorphous dispersions may be necessary.[5]

Table 1: Illustrative Solubility Data for this compound

| Solvent / Medium | Solvent Type | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 37 | [Experimental Value] |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | 37 | [Experimental Value] |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | 37 | [Experimental Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| Ethyl Acetate | Intermediate | 25 | [Experimental Value] |

| Toluene | Non-Polar | 25 | [Experimental Value] |

Conclusion

The solubility of this compound is a complex property governed by its distinct functional groups. Its amphipathic nature, with both hydrophobic and ionizable moieties, dictates a strong dependence on solvent polarity and, most critically, on the pH of aqueous environments. By employing the robust equilibrium shake-flask method detailed in this guide, researchers can generate the accurate and reliable data essential for making informed decisions in drug development, formulation, and chemical synthesis. This systematic approach ensures scientific integrity and provides the authoritative grounding needed to advance promising compounds toward their therapeutic potential.

References

-

Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. ([Link])

-

Ionescu, C., & Cîrîc, A. (2020). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara - Proceedings of the International Conference on Applied Sciences. ([Link])

-

ALWSCI Team. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog. ([Link])

-

Galdeano, F. (n.d.). Drug Solubility: Importance and Enhancement Techniques. IDIFARMA. ([Link])

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. ([Link])

-

Quora User Response. (2017). How do you perform the shake flask method to determine solubility? Quora. ([Link])

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. ([Link])

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. ([Link])

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. ([Link])

-

Delgado, D.R. (2013). Response to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. ([Link])

-

Chemical Technology Co.,LTD. (n.d.). This compound. Product Page. ([Link])

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. ucd.ie [ucd.ie]

- 6. This compound [cymitquimica.com]

- 7. This compound, CasNo.441800-93-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. who.int [who.int]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermal behavior is paramount for ensuring drug product stability, quality, and regulatory compliance. This document outlines critical analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing the compound's thermal properties. Furthermore, it delves into potential degradation pathways and presents robust, stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the identification and quantification of degradation products. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and experimental protocols to effectively assess and control the stability of this important indole derivative.

Introduction: The Significance of Thermal Stability in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound serves as a versatile building block for the synthesis of these complex molecules. The thermal stability of this intermediate is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of the final drug product. Rigorous stability testing is an indispensable component of the drug development process, mandated by regulatory agencies to identify potential degradation pathways and establish appropriate storage conditions.

This guide will provide a detailed exploration of the methodologies and scientific principles underpinning the thermal stability assessment of this compound. We will move beyond procedural descriptions to explain the rationale behind experimental design and data interpretation, empowering scientists to develop robust and reliable stability programs.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | |

| Molecular Weight | 233.22 g/mol | |

| CAS Number | 441800-93-7 | |

| Appearance | Solid | N/A |

| Storage | Room temperature, dry |

The structure, featuring both an ethoxycarbonyl group and a carboxylic acid moiety on the indole ring, presents multiple potential sites for thermal degradation. The carboxylic acid group, in particular, is susceptible to decarboxylation at elevated temperatures.

Core Methodologies for Thermal Analysis

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. The choice of atmosphere is critical for discerning between thermal decomposition and oxidative degradation.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.

-

Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant mass loss.

-

Identify the temperatures at which the rate of mass loss is maximal (peaks in the derivative of the TGA curve, DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Causality Behind Experimental Choices:

-

An inert nitrogen atmosphere is initially chosen to isolate the effects of heat from oxidation. Subsequent runs in air can then elucidate the role of oxidation in the degradation process.

-

The 10 °C/min heating rate represents a balance between experimental efficiency and the resolution of distinct thermal events.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as quantifying the enthalpy of these processes.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Heat from ambient temperature to a point above the expected melting point.

-

Cool the sample back to ambient temperature.

-

Reheat the sample to observe any changes in thermal behavior after the initial melt.

-

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event.

-

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to volatilization, ensuring that the measured heat flow corresponds to thermal events within the sample.

-

The heat-cool-reheat cycle is crucial for assessing the reversibility of thermal events and identifying potential polymorphic transitions or degradation upon melting.

Elucidating Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stable formulations and analytical methods.

Potential Thermal Degradation Mechanisms

Based on the structure of the molecule, several degradation pathways can be hypothesized:

-

Decarboxylation: The carboxylic acid group at the 3-position is a likely site for thermal decarboxylation, leading to the formation of 2-(ethoxycarbonyl)-1H-indole and carbon dioxide. This is a common degradation pathway for carboxylic acids.

-

Ester Hydrolysis/Decarboxylation: In the presence of moisture, the ethoxycarbonyl group can undergo hydrolysis to the corresponding carboxylic acid, which could then decarboxylate.

-

Oxidative Degradation: The indole ring is susceptible to oxidation, particularly at elevated temperatures in the presence of oxygen. This can lead to a complex mixture of degradation products.

Logical Relationship of Degradation Pathways

biological activity screening of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Derivatives

Foreword: The Enduring Promise of the Indole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutic innovation. The indole ring system is unequivocally one such "privileged structure."[1][2][3][4] Its unique electronic properties and rigid, planar geometry allow it to interact with a wide array of biological targets, making it a cornerstone in the development of agents for oncology, infectious diseases, and inflammatory conditions.[1][5] This guide focuses on a specific, highly versatile subclass: derivatives of this compound. The dual functionality of the ester and carboxylic acid groups on this scaffold provides a rich platform for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic blueprint for the comprehensive biological screening of these derivatives. We will delve into the causality behind experimental choices, providing field-proven protocols for evaluating anticancer, antimicrobial, and anti-inflammatory activities, thereby empowering research teams to unlock the full therapeutic potential of this promising class of molecules.

Part 1: Anticancer Activity Screening Cascade

Scientific Rationale: Targeting the Hallmarks of Cancer

Indole derivatives have garnered significant attention as anticancer agents due to their ability to modulate multiple pathways crucial for tumor growth and survival.[2][3][7] Documented mechanisms include the induction of cell cycle arrest and programmed cell death (apoptosis), as well as the targeted inhibition of critical cell signaling networks like the PI3K/Akt/mTOR and NF-κB pathways.[7][8][9] Our screening strategy, therefore, is a multi-tiered cascade designed to first identify cytotoxic compounds and then elucidate their mechanism of action.

Tier 1: Primary Cytotoxicity Assessment via MTT Assay

The initial step is to determine the concentration-dependent cytotoxicity of the derivative library against a panel of relevant human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.

Causality of the Method: The assay's principle rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan precipitate.[10][11] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. This provides a quantitative measure of cell viability and, conversely, the cytotoxic effect of a test compound.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation and Treatment: Prepare a stock solution of each indole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the overnight medium with 100 µL of medium containing the test compounds. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plates for 48 to 72 hours. The duration is critical to allow the compounds to exert their effects.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

-

Formazan Formation: Incubate for 3-4 hours at 37°C. It is crucial to use serum-free media during this step, as components in serum can interfere with the reduction of MTT.

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals or the cell layer. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| IND-001 | -H | > 100 | > 100 |

| IND-002 | -4-Cl-Ph | 13.2 | 15.8 |

| IND-003 | -4-MeO-Ph | 4.7 | 6.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 |

Note: Data are hypothetical and for illustrative purposes.

Tier 2: Mechanism of Action - Probing the NF-κB Signaling Pathway

For compounds demonstrating potent cytotoxicity (low µM IC₅₀ values), the next logical step is to investigate their mechanism of action. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prime target, as its constitutive activation is a hallmark of many cancers, driving cell proliferation and inhibiting apoptosis.[9][14] Indole compounds are known modulators of this pathway.[8][9]

Causality of the Pathway: In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitor protein, IκBα.[14][15] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[9][14] This releases NF-κB, which then translocates to the nucleus to activate the transcription of anti-apoptotic and pro-proliferative genes.[16]

Caption: Canonical NF-κB pathway and potential inhibition by indole derivatives.

Part 2: Antimicrobial Activity Screening

Scientific Rationale: A Need for Novel Antimicrobials

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them valuable candidates for development.[5][17][18] The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[19]

Screening Methodology: Broth Microdilution

The broth microdilution method is a standardized and quantitative technique for determining MIC values.[19][20] It is preferred for its efficiency, reproducibility, and suitability for screening a large number of compounds.

Causality of the Method: The protocol involves challenging a standardized inoculum of a microorganism with serial twofold dilutions of the test compound in a liquid growth medium.[19] After incubation, the wells are visually inspected for turbidity. The absence of growth at a specific concentration indicates that the compound has inhibited the microorganism's proliferation. This method provides a precise quantitative value (the MIC) that is essential for comparing the potency of different derivatives.

Caption: Workflow for screening anti-inflammatory activity.

| Compound ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| IND-006 | 10 | 65.2 | 58.9 |

| IND-007 | 10 | 78.5 | 71.4 |

| Dexamethasone | 1 | 92.1 | 88.6 |

Note: Data are hypothetical and for illustrative purposes. Cytotoxicity should be assessed concurrently to ensure inhibition is not due to cell death.

Conclusion and Strategic Outlook

This guide outlines a comprehensive, multi-pronged strategy for the initial biological evaluation of this compound derivatives. By systematically screening for anticancer, antimicrobial, and anti-inflammatory activities, research teams can efficiently identify lead compounds with significant therapeutic potential. The workflows and protocols described herein are designed to be both robust and rational, providing a solid foundation for subsequent studies.

Promising hits identified through this cascade should be advanced to secondary screening, which may include broader cell line panels, mechanism of action deconvolution (e.g., Western blotting for NF-κB pathway proteins, cell cycle analysis), and assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Ultimately, this structured approach maximizes the probability of translating the chemical versatility of the indole scaffold into tangible therapeutic candidates.

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science.

-

Different mechanisms of indole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (n.d.). PubMed. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2015). PubMed Central. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. [Link]

-

Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Basic mechanism of action for indole containing anti-lung cancer drugs. (n.d.). ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source. [Link]

-

Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. (n.d.). PubMed Central. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.). PubMed. [Link]

-

Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Turk J Pharm Sci. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). PubMed Central. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

-

Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (n.d.). PubMed Central. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia. [Link]

-

Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (n.d.). PubMed. [Link]

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). Chemical Science Review and Letters. [Link]

-

Efficient Synthesis of 2-Ethoxycarbonyl Indoles. (n.d.). ResearchGate. [Link]

-

Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (n.d.). PubMed. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. [Link]

-

Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (n.d.). European Journal of Chemistry. [Link]

-

Synthesis and biological evaluations of 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives as antibiofilm agents. (n.d.). ResearchGate. [Link]

-

Examples of chiral carboxylic acid derivatives with biological activity. (n.d.). ResearchGate. [Link]

-

A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. (n.d.). Unknown Source. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 18. turkjps.org [turkjps.org]

- 19. pdb.apec.org [pdb.apec.org]

- 20. woah.org [woah.org]

The Therapeutic Potential of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Analogs: A Technical Guide

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus is a quintessential privileged scaffold in drug discovery, renowned for its ability to interact with a diverse array of biological targets. Its unique electronic properties and conformational flexibility allow for the synthesis of derivatives with wideranging therapeutic applications. Among these, the 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid framework serves as a versatile synthetic intermediate for creating compounds with potential anti-inflammatory, antiviral, and anticancer activities.[1] The presence of both an ester and a carboxylic acid functional group provides rich opportunities for chemical modification, enabling the development of complex molecules and facilitating structure-activity relationship (SAR) studies.[1] This guide delves into the key therapeutic targets of analogs derived from this scaffold, offering mechanistic insights and outlining experimental protocols for their evaluation.

Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

Indole derivatives have long been recognized for their potent anticancer properties, interfering with fundamental processes of cancer cell growth and survival.[2][3] Analogs of indole-3-carboxylic acid, in particular, have demonstrated efficacy through multiple mechanisms, including the disruption of microtubule dynamics and the modulation of key apoptotic proteins.

Primary Target: Tubulin Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical for cell division, intracellular transport, and the maintenance of cell structure.[4] Their pivotal role in mitosis makes them a prime target for cancer chemotherapy.[4][5] A significant number of indole-based compounds function as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which ultimately leads to cell cycle arrest and apoptosis.[6][7]

Mechanism of Action: Indole-based tubulin inhibitors often bind to the colchicine binding site on β-tubulin.[8] This interaction prevents the polymerization of tubulin dimers into microtubules. The depolymerization of microtubules disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[5] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, triggering the apoptotic cascade.[3] Several classes of indole derivatives, including aroylindoles and arylthioindoles, have shown potent tubulin polymerization inhibition.[5]

Workflow for Evaluating Tubulin Polymerization Inhibition

Caption: Workflow for assessing tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound analogs on the polymerization of tubulin in a cell-free system.

Materials:

-

Tubulin (>99% pure, bovine brain), lyophilized

-

Glycerol-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compounds (indole analogs) dissolved in DMSO

-

Positive control (e.g., Colchicine, Nocodazole)

-

Negative control (DMSO)

-

96-well, clear, flat-bottom microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds or controls to designated wells.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance (OD 340 nm) versus time for each concentration.

-

Determine the rate of polymerization from the linear phase of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Rationale: This assay provides a direct, quantitative measure of a compound's ability to interfere with microtubule formation. The use of highly purified tubulin ensures that the observed effect is due to a direct interaction with the target protein, validating the mechanism of action.[8]

Secondary Target: Bcl-2/Mcl-1 Apoptosis Regulators

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common survival mechanism in cancer cells. Designing dual inhibitors that target both Bcl-2 and Mcl-1 is a promising strategy to overcome resistance. Indole-3-carboxylic acid derivatives have been designed as potent Bcl-2/Mcl-1 dual inhibitors.[9]

Mechanism of Action: These indole derivatives are designed to mimic the BH3 domain of pro-apoptotic proteins (like Bad, Bak, or Bax), which is responsible for binding to and inhibiting anti-apoptotic Bcl-2 family members. By competitively binding to the hydrophobic groove of Bcl-2 and Mcl-1, the indole analogs prevent these proteins from sequestering pro-apoptotic partners, thereby liberating them to initiate mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[9]

Part 2: Anti-Inflammatory and Other Therapeutic Avenues

Beyond oncology, indole-based structures exhibit significant potential in treating inflammatory diseases, viral infections, and other conditions.

Target: Inflammatory Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Indole-3-carbinol (I3C), a related natural product, has demonstrated potent anti-inflammatory effects by modulating critical signaling pathways in immune cells.[10] Derivatives of indole-3-carboxylic acid can be rationally designed to target similar pathways.

Key Mechanisms:

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indole derivatives can suppress its activation, reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. Indole-3-carboxaldehyde, a tryptophan metabolite, has been shown to inhibit NLRP3 inflammasome activation by activating the aryl hydrocarbon receptor (AhR) and reducing reactive oxygen species (ROS) production.[12]

-

TRIF-Dependent Signaling: Indole-3-carbinol can attenuate the production of pro-inflammatory mediators by blocking the TRIF-dependent signaling pathway, which is downstream of Toll-like receptors (TLRs).[10]

Signaling Pathway: NLRP3 Inflammasome Inhibition

Caption: Indole analogs can inhibit NLRP3 inflammasome via AhR activation.

Target: HIV-1 Integrase

Human Immunodeficiency Virus 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[13] Inhibitors of this enzyme are a critical component of antiretroviral therapy. Indole-based scaffolds, including indole-2-carboxylic and indole-3-glyoxylic acids, have been developed as both active-site and allosteric inhibitors of HIV-1 integrase.[14][15]

Mechanism of Action:

-

Integrase Strand Transfer Inhibitors (INSTIs): Analogs containing a carboxylic acid can chelate the two divalent metal ions (Mg²⁺) in the enzyme's active site.[15] This coordination is critical for blocking the strand transfer step, where the viral DNA is integrated into the host DNA.

-

Allosteric Integrase Inhibitors (ALLINIs): Other indole derivatives bind to an allosteric site at the dimer interface of the integrase enzyme, which is also the binding site for the host protein LEDGF/p75.[13][14] This binding induces aberrant multimerization of the integrase, disrupting its function.[13]

Other Notable Targets

The versatility of the indole scaffold has led to the exploration of numerous other targets:

-

Angiotensin II Receptor (AT₁): Novel indole-3-carboxylic acid derivatives have been developed as AT₁ receptor antagonists for the treatment of hypertension, demonstrating potent and long-lasting blood pressure-lowering effects in preclinical models.[16]

-

Cysteinyl-leukotriene Receptor 1 (CysLT₁): Specific 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as highly potent and selective CysLT₁ antagonists, with potential applications in treating asthma and other inflammatory conditions.[17]

-

Bacterial Targets: Indole-3-carboxamide conjugates have been shown to target bacterial membranes, exhibiting intrinsic antimicrobial activity and the ability to potentiate the effects of conventional antibiotics against resistant strains.[18]

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indole ring.

| Target Class | Position of Substitution | Favorable Substituents | Effect | Reference |

| Tubulin Polymerization | C5, C6, or C7 of Indole | Heterocyclic rings | Potent inhibition of tubulin polymerization and cancer cell growth. | [5] |

| HIV-1 Integrase (INSTI) | C3 and C6 of Indole | Long alkyl/aryl branches (C3), Halogenated benzene (C6) | Improved interaction with hydrophobic pocket and viral DNA, increasing inhibitory activity. | [15][19] |

| HIV-1 Integrase (ALLINI) | C3 of Indole | Halogenated benzyl groups | Binds to the IN dimer interface, retaining activity against resistance mutations. | [13][14] |

| AT₁ Receptor | N1 and C2 of Indole | Biphenyl-tetrazole moiety | High-affinity binding to the AT₁ receptor, leading to antihypertensive effects. | [16] |

| Bcl-2/Mcl-1 | N1 and C2 of Indole | Rhodanine-containing moieties | Potent dual binding affinity for Bcl-2 and Mcl-1 proteins. | [9] |

Conclusion and Future Directions

Analogs derived from the this compound scaffold represent a highly promising and versatile class of molecules for therapeutic development. Their proven ability to interact with a wide range of high-value targets—from tubulin and viral enzymes to inflammatory regulators and G-protein coupled receptors—underscores the power of the indole nucleus as a privileged structure in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs through targeted chemical modifications, guided by detailed SAR studies and structural biology. The development of derivatives with dual-target or multi-target activities, such as combined tubulin and Bcl-2 inhibition, could offer synergistic effects and provide new strategies for overcoming drug resistance in oncology and other complex diseases.

References